molecular formula C17H12FN3O2 B3082154 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid CAS No. 1119452-47-9

4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

Cat. No.: B3082154
CAS No.: 1119452-47-9
M. Wt: 309.29 g/mol
InChI Key: AOLKZQABRLRQNP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1119452-47-9) features a pyridazine ring substituted with a 4-fluorophenyl group at position 6 and an amino-linked benzoic acid moiety at position 2. Its molecular formula is C₁₇H₁₂FN₃O₂ (MW: 309.29) .

Key Applications: While explicit pharmacological data are unavailable in the provided evidence, structural analogs suggest roles in enzyme inhibition (e.g., kinase or phosphatase targets) due to hydrogen-bonding motifs from the pyridazine and amino groups .

Properties

IUPAC Name

4-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-13-5-1-11(2-6-13)15-9-10-16(21-20-15)19-14-7-3-12(4-8-14)17(22)23/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLKZQABRLRQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with an appropriate amine, followed by further functionalization to introduce the fluorophenyl group . The final step involves the coupling of the pyridazine derivative with 4-aminobenzoic acid under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Positional Isomer: 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]-amino}benzoic Acid

Structural Differences :

  • Fluorine Position : The 3-fluorophenyl substituent (CAS: 1119450-51-9) vs. 4-fluorophenyl in the target compound.
  • Molecular Properties : Identical molecular formula (C₁₇H₁₂FN₃O₂ ) and weight (309.30), but differing CAS and MDL numbers .

Implications :

  • Steric and Electronic Effects : The para-fluorine (4-position) in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to the meta (3-position) isomer.
  • Solubility : Positional isomerism could influence logP values and aqueous solubility, though experimental data are lacking.

Calcium Salt of Pyrimidine-Based Heptenoic Acid (CAS: 147098-20-2)

Structural Comparison :

  • Core Heterocycle : Pyrimidine (vs. pyridazine in the target compound).
  • Functional Groups: Includes a sulfonamide, hydroxyl groups, and a heptenoic acid chain, forming a calcium salt (MW: 1001.14) .

Functional Contrast :

  • Bioavailability: The calcium salt form enhances water solubility, making it suitable for oral or intravenous formulations.
  • Therapeutic Potential: Similar fluorophenyl motifs suggest shared targeting of lipid metabolism enzymes (e.g., statin-like activity), but the pyrimidine core and sulfonamide group enable distinct binding interactions .

4-(Methylamino)benzoic Acid (CAS: N/A)

Simplified Structure :

  • Formula: C₈H₉NO₂ (MW: 151.16), lacking the pyridazine and fluorophenyl groups .

Key Differences :

  • Acidity : The absence of electron-withdrawing groups (e.g., fluorine) reduces acidity compared to the target compound.
  • Applications : Primarily used as a UV filter or intermediate in organic synthesis, contrasting with the hypothesized bioactivity of the pyridazine-fluorophenyl derivatives .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid C₁₇H₁₂FN₃O₂ 309.29 1119452-47-9 Pyridazine, 4-fluorophenyl, benzoic acid
4-{[6-(3-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid C₁₇H₁₂FN₃O₂ 309.30 1119450-51-9 Pyridazine, 3-fluorophenyl, benzoic acid
Calcium (3R,5S,E)-heptenoate salt C₄₄H₅₄F₂N₆O₁₂S₂Ca 1001.14 147098-20-2 Pyrimidine, sulfonamide, calcium salt
4-(Methylamino)benzoic acid C₈H₉NO₂ 151.16 N/A Benzoic acid, methylamino

Research Findings and Implications

  • Fluorine Positioning : The 4-fluorophenyl group in the target compound may improve target affinity over the 3-fluoro isomer due to optimized steric alignment .
  • Acid Functionality : The benzoic acid group enhances solubility in polar solvents, whereas its absence in the calcium salt is counterbalanced by ionic interactions .

Q & A

Q. What synthetic routes are commonly employed for 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid?

The synthesis typically involves coupling 6-(4-fluorophenyl)pyridazin-3-amine with 4-aminobenzoic acid derivatives. A representative method includes reacting intermediates under reflux in isopropanol with triethylamine as a catalyst at 50°C, followed by filtration and washing to isolate the product. Yield optimization often requires precise stoichiometric control and purification via column chromatography .

Q. Which analytical techniques are critical for structural confirmation?

Structural validation relies on 1H/13C NMR (to confirm aromatic protons and substituent positions), LC-MS (for molecular weight verification), and elemental analysis (to validate purity). For example, 1H NMR in DMSO-d6 at 200 MHz resolves aromatic proton splitting patterns, while LC-MS with APCI+ ionization confirms the molecular ion peak .

Q. How is the compound’s solubility profile experimentally determined?

The shake-flask method measures log P (partition coefficient) using octanol/water phases. pH-dependent solubility is assessed via titration, monitoring precipitation at varying pH levels. These data inform formulation strategies for in vivo studies .

Q. What role does the 4-fluorophenyl group play in bioactivity?

The fluorophenyl moiety enhances hydrophobic interactions with target proteins and provides electron-withdrawing effects, stabilizing the pyridazine ring. Comparative studies with non-fluorinated analogs show reduced binding affinity, highlighting its role in target engagement .

Q. What purification methods are effective post-synthesis?

Column chromatography (silica gel, hexane/EtOH eluent) and recrystallization (using polar aprotic solvents like DMSO) are standard. reports >95% purity after filtration and solvent washing .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural impurities . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) and HPLC purity checks are critical. Structural analogs in and suggest substituent-dependent activity shifts .

Q. What strategies improve bioavailability for in vivo applications?

Prodrug derivatization (e.g., esterification of the carboxylic acid) or salt formation (with amines) enhances solubility. Substituent modifications, such as introducing hydrophilic groups on the pyridazine ring, can reduce log P while retaining target affinity .

Q. How can computational modeling optimize bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or phosphatidylinositol-4-kinase. MD simulations assess stability of ligand-receptor complexes, guiding rational design of analogs with improved binding kinetics .

Q. What crystallographic techniques resolve the compound’s 3D structure?

X-ray crystallography (e.g., ’s fragment screening) identifies hydrogen-bonding networks and π-π stacking interactions. Crystal packing analysis reveals conformational stability, critical for structure-based drug design .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

Systematic substituent variation on the pyridazine and benzoic acid moieties is performed. For example, replacing the fluorophenyl group with chlorophenyl or methoxyphenyl analogs () tests electronic and steric effects. Biological testing in enzyme inhibition assays (e.g., IC50 determination) quantifies activity changes .

Q. What in vitro assays assess kinase inhibition potency?

Kinase inhibition assays (e.g., ADP-Glo™) measure IC50 values against targets like Mnk or cGMP-dependent protein kinase. Cell-based assays (e.g., antiplasmodial activity in ) validate target engagement in physiological contexts .

Q. How are degradation pathways identified under stability testing?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS identify breakdown products. For instance, amide bond hydrolysis or fluorophenyl oxidation are common pathways, informing storage conditions and formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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